molecular formula C10H13N4NaO3S B12493717 Sodium acetyl({4-[(1E)-3,3-dimethyltriaz-1-EN-1-YL]benzenesulfonyl})azanide

Sodium acetyl({4-[(1E)-3,3-dimethyltriaz-1-EN-1-YL]benzenesulfonyl})azanide

Cat. No.: B12493717
M. Wt: 292.29 g/mol
InChI Key: SRDJTHBSAWDNHR-UHFFFAOYSA-M
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Description

Sodium acetyl({4-[(1E)-3,3-dimethyltriaz-1-EN-1-YL]benzenesulfonyl})azanide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a sodium acetyl group, a dimethyltriazene moiety, and a benzenesulfonyl group, making it a versatile molecule for various chemical reactions and applications.

Properties

Molecular Formula

C10H13N4NaO3S

Molecular Weight

292.29 g/mol

IUPAC Name

sodium;acetyl-[4-(dimethylaminodiazenyl)phenyl]sulfonylazanide

InChI

InChI=1S/C10H14N4O3S.Na/c1-8(15)12-18(16,17)10-6-4-9(5-7-10)11-13-14(2)3;/h4-7H,1-3H3,(H,12,15);/q;+1/p-1

InChI Key

SRDJTHBSAWDNHR-UHFFFAOYSA-M

Canonical SMILES

CC(=O)[N-]S(=O)(=O)C1=CC=C(C=C1)N=NN(C)C.[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium acetyl({4-[(1E)-3,3-dimethyltriaz-1-EN-1-YL]benzenesulfonyl})azanide typically involves multiple steps, starting with the preparation of the benzenesulfonyl chloride. This can be achieved using phosphorus pentachloride or phosphorus oxychloride as reagents The benzenesulfonyl chloride is then reacted with a suitable amine to form the sulfonamide intermediate

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Sodium acetyl({4-[(1E)-3,3-dimethyltriaz-1-EN-1-YL]benzenesulfonyl})azanide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of different sulfonamide derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while nucleophilic substitution can produce various sulfonamide derivatives.

Scientific Research Applications

Sodium acetyl({4-[(1E)-3,3-dimethyltriaz-1-EN-1-YL]benzenesulfonyl})azanide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of sodium acetyl({4-[(1E)-3,3-dimethyltriaz-1-EN-1-YL]benzenesulfonyl})azanide involves its interaction with specific molecular targets and pathways. For example, as an enzyme inhibitor, it binds to the active site of human neutrophil elastase, preventing the enzyme from degrading extracellular matrix proteins . This inhibition is mediated by the formation of a covalent acyl-enzyme complex, which is stabilized by hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a sodium acetyl group, a dimethyltriazene moiety, and a benzenesulfonyl group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

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